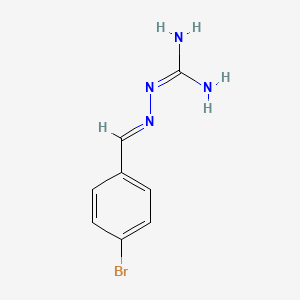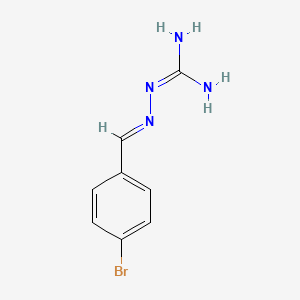
(2E)-2-(4-bromobenzylidene)hydrazinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(4-bromobencilideno)hidrazinocarboximidamida es un compuesto orgánico que pertenece a la clase de hidrazonas. Las hidrazonas se caracterizan por la presencia del grupo funcional R1R2C=NNH2
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (2E)-2-(4-bromobencilideno)hidrazinocarboximidamida generalmente implica la reacción de condensación entre 4-bromobenzaldehído e hidrazinocarboximidamida. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol en condiciones de reflujo. La mezcla de reacción se calienta para promover la formación del enlace hidrazona.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede incluir reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2E)-2-(4-bromobencilideno)hidrazinocarboximidamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en una amina.
Sustitución: El átomo de bromo en el anillo de benceno puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH3) o el etóxido de sodio (NaOEt) pueden utilizarse para reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados oxidados de la hidrazona.
Reducción: Aminas correspondientes.
Sustitución: Derivados bencilidenos sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible fármaco candidato debido a su capacidad de interactuar con objetivos biológicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (2E)-2-(4-bromobencilideno)hidrazinocarboximidamida implica su interacción con objetivos moleculares como enzimas o receptores. El grupo hidrazona puede formar enlaces de hidrógeno y otras interacciones con macromoléculas biológicas, afectando su función. El átomo de bromo también puede desempeñar un papel en la modulación de la actividad del compuesto al influir en sus propiedades electrónicas.
Comparación Con Compuestos Similares
Compuestos Similares
(2E)-2-(4-clorobencilideno)hidrazinocarboximidamida: Estructura similar con un átomo de cloro en lugar de bromo.
(2E)-2-(4-fluorobencilideno)hidrazinocarboximidamida: Estructura similar con un átomo de flúor en lugar de bromo.
(2E)-2-(4-metilbencilideno)hidrazinocarboximidamida: Estructura similar con un grupo metilo en lugar de bromo.
Singularidad
(2E)-2-(4-bromobencilideno)hidrazinocarboximidamida es único debido a la presencia del átomo de bromo, que puede influir en su reactividad e interacciones con otras moléculas. El mayor tamaño atómico del bromo y sus diferentes propiedades electrónicas en comparación con el cloro, el flúor o los grupos metilo pueden resultar en comportamientos químicos y biológicos distintos.
Propiedades
Número CAS |
1958076-38-4 |
|---|---|
Fórmula molecular |
C8H9BrN4 |
Peso molecular |
241.09 g/mol |
Nombre IUPAC |
2-[(E)-(4-bromophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H9BrN4/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ |
Clave InChI |
ONHBRYWYNVUGHT-LFYBBSHMSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/N=C(N)N)Br |
SMILES canónico |
C1=CC(=CC=C1C=NN=C(N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)

![3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate](/img/structure/B11712125.png)



![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide](/img/structure/B11712150.png)
![N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712160.png)
![N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11712162.png)

![N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712167.png)

![N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide](/img/structure/B11712186.png)
